Pseudouridine - 1445-07-4

Pseudouridine

Catalog Number: EVT-281264
CAS Number: 1445-07-4
Molecular Formula: C9H12N2O6
Molecular Weight: 244.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pseudouridine (Ψ) is a ubiquitous and naturally occurring isomer of the nucleoside uridine found in various RNA species, including tRNA, rRNA, and snRNA []. It is formed through the post-transcriptional isomerization of uridine by pseudouridine synthases [, ]. While uridine connects to the ribose sugar through a C-N bond, pseudouridine connects through a C-C bond, offering more rotational freedom [, ]. This unique characteristic of pseudouridine is known to influence the structure and function of RNAs [, ].

Synthesis Analysis

Pseudouridine can be incorporated into RNA during in vitro transcription using T7 RNA polymerase and pseudouridine triphosphate as a substrate []. This approach has been instrumental in studying the effects of pseudouridine on RNA stability and function.

Molecular Structure Analysis

The most significant structural difference between pseudouridine and uridine lies in the glycosidic bond. While uridine possesses a C-N bond connecting the uracil base to the ribose sugar, pseudouridine has a C-C bond [, , ]. This C-C bond provides pseudouridine with greater rotational freedom and enables it to form an additional hydrogen bond with its N1 imino proton [, ]. This extra hydrogen bonding potential contributes to the enhanced stability of RNA structures containing pseudouridine compared to those with uridine.

Physical and Chemical Properties Analysis

Pseudouridine exhibits a higher degree of base stacking compared to uridine, contributing to increased stability of RNA structures containing pseudouridine []. It also affects the thermal stability of RNA duplexes, generally increasing their melting temperature []. Spectroscopic techniques like UV, CD, and NMR have been instrumental in studying the structural and thermodynamic effects of pseudouridine on RNA [, ].

Applications

Probing RNA Structure and Function:

Pseudouridine's unique properties have led to its use as a tool to probe RNA structure and function. Incorporating pseudouridine into RNA molecules can alter their stability, folding, and interactions with other molecules [, , ].

Biomarker in Disease:

Elevated levels of pseudouridine in bodily fluids like urine and serum have been linked to various diseases, including cancer [, , , , , ]. This suggests its potential use as a biomarker for disease diagnosis and monitoring [, , , , , ].

mRNA Vaccines:

Pseudouridine has emerged as a critical component of mRNA vaccines []. Incorporating pseudouridine into mRNA vaccines reduces their immunogenicity, enabling efficient delivery and translation of the encoded antigen without triggering adverse immune responses [].

Studying Pseudouridine Synthases:

The study of pseudouridine synthases and their substrate specificity provides valuable insights into the cellular functions of pseudouridine and its role in RNA metabolism [, , , , , , , , , , , ].

Future Directions
  • Elucidating the Complete Mechanism of Pseudouridine Synthases: Despite the knowledge about the importance of a conserved aspartate residue, the precise catalytic mechanism of pseudouridine synthases requires further investigation [].
  • Developing More Efficient Methods for Pseudouridine Mapping: Improving current techniques and exploring novel approaches for mapping pseudouridine sites in RNA will be crucial to expanding our understanding of its functions [, , ].
  • Exploring the Therapeutic Potential of Pseudouridine: Given its role in mRNA vaccines, investigating the therapeutic potential of pseudouridine in other RNA-based therapies holds promise [, ].
  • Understanding the Role of Pseudouridine in Disease: Further research is needed to elucidate the specific roles of pseudouridine in various diseases and to explore its potential as a therapeutic target. [, , , , , ]
  • Expanding the Knowledge of Pseudouridine Synthase Substrate Recognition: Unveiling the factors governing substrate recognition by different pseudouridine synthases will be crucial for understanding their specific functions and potential applications [, , , ].

Uridine

Relevance: Uridine is the direct precursor of pseudouridine, differing by a single isomerization at the N1 position of the uracil base. This modification significantly impacts the chemical and structural properties of pseudouridine compared to uridine. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] For instance, pseudouridine exhibits enhanced base stacking interactions, contributing to increased RNA stability. [, ]

Pseudouridine 5′-phosphate

Compound Description: Pseudouridine 5′-phosphate (ΨMP) is the monophosphorylated form of pseudouridine. It is an intermediate in the degradation pathway of pseudouridine in bacteria. [, ]

Relevance: Pseudouridine 5′-phosphate is produced from pseudouridine by the enzyme pseudouridine kinase (PsuK) and is further hydrolyzed by pseudouridine monophosphate glycosylase (PsuG) to uracil and ribose 5′-phosphate. [, ] This pathway highlights the metabolic fate of pseudouridine in bacterial systems.

5-Fluorouridine

Compound Description: 5-Fluorouridine (5FU) is a fluorinated analog of uridine that acts as an antimetabolite. 5FU is known to interfere with RNA synthesis and processing. [, , , , , ]

N1-methyl-pseudouridine

Compound Description: N1-methyl-pseudouridine (m1Ψ) represents a doubly modified nucleoside containing both a methyl group at the N1 position and the C-glycoside linkage characteristic of pseudouridine. []

Relevance: The crystal structure of Escherichia coli pseudouridine kinase (EcPsuK) in complex with N1-methyl-pseudouridine suggests that the enzyme's binding pocket can accommodate this modified nucleoside. [] This finding indicates potential substrate flexibility for EcPsuK and highlights the diversity of pseudouridine modifications.

3-Methylpseudouridine (m3Ψ)

Compound Description: 3-Methylpseudouridine is a modified nucleoside found in ribosomal RNA, particularly in the stem-loop 69 of Escherichia coli 23S rRNA. []

Relevance: While 3-methylpseudouridine and pseudouridine share a similar structure, they are produced by distinct enzymatic pathways. [] The identification of the methyltransferase YbeA (RlmH), responsible for methylating pseudouridine to form m3Ψ1915 in 23S rRNA, underscores the complexity of RNA modification pathways and their potential interplay. []

Properties

CAS Number

1445-07-4

Product Name

Pseudouridine

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione

Molecular Formula

C9H12N2O6

Molecular Weight

244.2 g/mol

InChI

InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16)/t4-,5-,6-,7+/m1/s1

InChI Key

PTJWIQPHWPFNBW-GBNDHIKLSA-N

SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O

Solubility

Soluble in DMSO

Synonyms

Pseudouridine; NSC 162405; NSC-162405; NSC162405.

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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